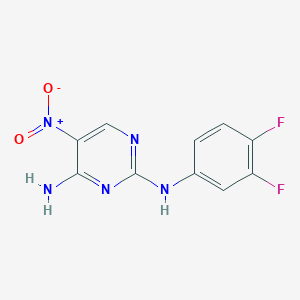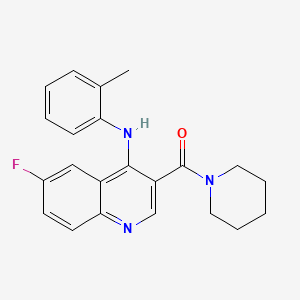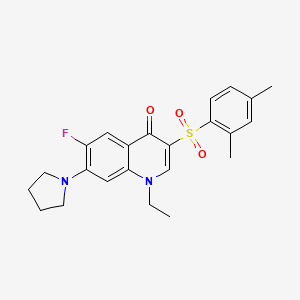![molecular formula C18H16FN3O3S2 B2366806 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone CAS No. 886952-78-9](/img/structure/B2366806.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C18H16FN3O3S2 and its molecular weight is 405.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various chemical reactions, such as:
Oxidation: : The dihydroquinoline ring can be oxidized to form the corresponding quinoline derivative.
Reduction: : Reduction of the carbonyl group in the ethanone linker.
Substitution: : The fluorine atom in the benzo-thiadiazinone ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Typical reagents include nucleophiles like amines or thiols under mild heating.
Major Products
Oxidation: : Formation of quinoline derivatives.
Reduction: : Conversion to alcohol or alkane derivatives.
Substitution: : Formation of substituted benzo-thiadiazinone derivatives.
4. Scientific Research Applications: : The compound finds applications across various scientific fields:
Chemistry: : Acts as an intermediate in the synthesis of more complex molecules and in studies of reaction mechanisms.
Biology: : Used in biochemical assays to study enzyme interactions and as a probe in cellular imaging due to its fluorescent properties.
Medicine: : Potential therapeutic agent in drug development for treating diseases involving oxidative stress and inflammation.
Industry: : Incorporated into the development of novel materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through various molecular targets:
Molecular Targets and Pathways: : In biological systems, it interacts with enzymes and receptors, modulating their activity. The benzo-thiadiazinone moiety is known to inhibit specific enzymes, potentially leading to therapeutic effects.
Mechanism: : The presence of the fluorine atom enhances the compound's ability to penetrate cell membranes, improving its efficacy. The thiadiazinone ring forms strong interactions with target proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compounds with similar structures, such as those containing quinoline or benzo-thiadiazinone, share some reactivity but differ in their specific interactions and applications.
List of Similar Compounds
Quinoline derivatives
Benzo-thiadiazinone derivatives
Fluorine-substituted heterocycles
There you have it—a deep dive into the world of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone. This compound truly exemplifies the intersection of chemistry, biology, and industrial applications. Intrigued by anything in particular here?
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c19-13-7-8-14-16(10-13)27(24,25)21-18(20-14)26-11-17(23)22-9-3-5-12-4-1-2-6-15(12)22/h1-2,4,6-8,10H,3,5,9,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJESOCMAPVDLRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2366723.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2366725.png)
![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2366728.png)
![3-Tert-butyl-6-[5-(4-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2366730.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2366732.png)
![6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2366734.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)


